molecular formula C28H27ClN2O3S B2361265 Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1217121-39-5

Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2361265
CAS No.: 1217121-39-5
M. Wt: 507.05
InChI Key: SYHMKDCEEHHUAW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C28H27ClN2O3S and its molecular weight is 507.05. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

  • Synthesis of Highly Functionalized Tetrahydropyridines : This compound acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, forming ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity and excellent yields. This demonstrates its utility in synthesizing complex organic structures (Zhu, Lan, & Kwon, 2003).

  • Key Intermediate in Prasugrel Synthesis : Serving as a crucial intermediate in the synthesis of prasugrel, a medication used to prevent blood clots, this compound demonstrates its importance in pharmaceutical applications (Weihui, 2013).

  • Building Block for New Heterocycles : Utilized as a building block for the synthesis of various heterocycles, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives, showcasing its versatility in creating diverse chemical structures (Ahmed, 2003).

  • Anticancer Activity : A derivative of this compound was used to synthesize new heterocycles evaluated for their anticancer activity against the colon HCT-116 human cancer cell line, indicating potential therapeutic applications (Abdel-Motaal, Alanzy, & Asem, 2020).

Crystallographic and Structural Analysis

  • Crystal Structure Determination : The crystal structure of a related compound was determined, providing insight into the molecular geometry and interactions, essential for understanding its chemical behavior and potential applications (Chen, Hong, Liu, & Ming-guo, 2012).

  • Synthesis Optimization : Research focused on the synthesis of 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride, a related compound, optimizing reaction conditions such as solvent, acid concentration, and temperature, highlighting the importance of process optimization in chemical synthesis (Bing-zh, 2013).

Biological Activity and Applications

  • HMG-CoA Reductase Inhibitors : Compounds structurally related have shown inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, an enzyme crucial in cholesterol synthesis, indicating potential for development as cholesterol-lowering drugs (Prugh et al., 1990).

  • Bioassays for Agricultural Use : Some derivatives exhibited significant inhibitory activities against agricultural pests, suggesting potential applications in agriculture and pest control (Wang, Zheng, Liu, & Chen, 2010).

  • Formation of Novel Fused Pyridothienopyrimidines : Demonstrates a method for creating pyridothienopyrimidines, compounds with potential pharmacological importance, by using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material (Ahmed, Ameen, & Abdel-latif, 2006).

Properties

IUPAC Name

ethyl 6-benzyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O3S.ClH/c1-2-33-28(32)25-23-14-15-30(17-19-8-4-3-5-9-19)18-24(23)34-27(25)29-26(31)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16H,2,14-15,17-18H2,1H3,(H,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHMKDCEEHHUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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